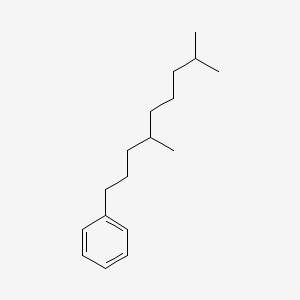

4,8-Dimethyl-1-phenylnonane

Description

4,8-Dimethyl-1-phenylnonane is a branched alkane derivative featuring a phenyl group at the terminal carbon (position 1) and methyl substituents at positions 4 and 8 of the nonane backbone. Its molecular formula is C₁₅H₂₄, with a molecular weight of 204.35 g/mol. This compound is structurally characterized by its hydrophobic alkyl chain and aromatic phenyl group, making it relevant in applications such as organic synthesis, lubricants, or solvent formulations. Unlike oxygen-containing analogs (e.g., ketones or alcohols), its lack of polar functional groups renders it chemically inert under standard conditions, prioritizing stability over reactivity .

Properties

IUPAC Name |

4,8-dimethylnonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-15(2)9-7-10-16(3)11-8-14-17-12-5-4-6-13-17/h4-6,12-13,15-16H,7-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMINNULIMUIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699054 | |

| Record name | (4,8-Dimethylnonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205529-85-7 | |

| Record name | (4,8-Dimethylnonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-1-phenylnonane typically involves the following steps:

Friedel-Crafts Alkylation: This reaction involves the alkylation of benzene with an appropriate alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3).

Hydrogenation: The resulting alkylated benzene undergoes hydrogenation to reduce any double or triple bonds, ensuring the formation of a saturated nonane chain.

Methylation: Finally, methyl groups are introduced at the 4th and 8th positions through controlled methylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethyl-1-phenylnonane undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can reduce functional groups, such as converting ketones to alcohols.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like halogens (Cl2, Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated compounds, nitro compounds.

Scientific Research Applications

4,8-Dimethyl-1-phenylnonane is utilized in various scientific research fields:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

Biology: It is used in the study of lipid metabolism and membrane biology.

Medicine: It is investigated for potential therapeutic applications, such as in drug delivery systems.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,8-Dimethyl-1-phenylnonane exerts its effects depends on its specific application. For instance, in drug delivery systems, it may interact with biological membranes, facilitating the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,8-dimethyl-1-phenylnonane with compounds sharing structural motifs, such as aromatic substitution, branching, or alkyl chain length.

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | C₁₅H₂₄ | 204.35 | ~250 (estimated) | ~100 (estimated) | ~0.86 (estimated) | Phenyl, branched alkyl |

| 1-[4-(tert-Butyl)phenyl]ethanone | C₁₂H₁₆O | 176.25 | 117 | 30 | 0.964 | Phenyl, ketone |

| 3-Methoxyphenylbutanone | C₁₁H₁₄O₂ | 178.23 | N/A | N/A | N/A | Phenyl, ketone, methoxy |

| 2-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | N/A | N/A | N/A | Phenyl, ketone, methoxy |

Key Observations:

Boiling Point and Hydrophobicity: this compound’s estimated higher boiling point (~250°C) compared to 1-[4-(tert-butyl)phenyl]ethanone (117°C) reflects its larger molecular weight and extended alkyl chain. However, its lack of polar groups (e.g., ketones) reduces intermolecular forces, resulting in a lower boiling point than similarly weighted oxygenated analogs . The tert-butyl group in 1-[4-(tert-butyl)phenyl]ethanone contributes to steric hindrance and lower density (0.964 g/cm³) compared to linear alkanes, whereas this compound’s branching may further reduce density (~0.86 g/cm³) .

Reactivity and Functional Group Influence: Unlike ketones (e.g., 3-methoxyphenylbutanone), this compound lacks electrophilic sites, rendering it unreactive in nucleophilic additions or oxidations. This inertness suits it for non-reactive applications like plasticizers or heat-transfer fluids . Methoxy-substituted compounds (e.g., 2-methoxyacetophenone) exhibit moderate bioactivity (antioxidant, anti-inflammatory) due to electron-donating groups, whereas this compound’s bioactivity is likely negligible without polar moieties .

Safety and Handling: this compound’s estimated flash point (~100°C) is significantly higher than 1-[4-(tert-butyl)phenyl]ethanone (30°C), suggesting lower flammability risks. However, its hydrophobic nature necessitates precautions against environmental persistence .

Biological Activity

4,8-Dimethyl-1-phenylnonane is a compound that belongs to the class of organic molecules known as alkylbenzenes. Its structure includes a phenyl group and two methyl groups attached to a nonane chain, which may influence its biological activity. Understanding the biological effects of this compound can provide insights into its potential applications in pharmaceuticals and other fields.

- Chemical Formula : C_{13}H_{18}

- Molecular Weight : 178.28 g/mol

- Structure : The compound features a nonane backbone with methyl substitutions at the 4th and 8th positions and a phenyl group at the 1st position.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties and potential therapeutic uses.

Study 1: In Vitro Antiparasitic Efficacy

A study conducted on various alkylbenzene derivatives demonstrated significant antiparasitic activity against Trypanosoma brucei. Compounds with similar structures exhibited IC50 values ranging from 1 to 96 nM against both drug-sensitive and drug-resistant strains . Although direct data for this compound is not available, it is reasonable to infer potential efficacy based on structural similarities.

Study 2: Cytotoxicity Testing

In a related investigation focusing on cytotoxic effects, compounds structurally akin to this compound were tested against A549 lung cancer cells. The results indicated that certain derivatives could inhibit cell proliferation with IC50 values around 150 μM. The mechanism was suggested to involve inhibition of DNA topoisomerase I and induction of autophagy without triggering apoptosis .

Data Tables

| Compound | Target Organism | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Hypothetical (based on structure) | N/A | Antiparasitic (inferred) |

| Similar Alkylbenzene Derivative | Trypanosoma brucei | 1 - 96 | Inhibition of cellular processes |

| Related Compound | A549 Cells | ~150 | Inhibition of DNA topoisomerase I |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.